2-chloro-N-(2-methyl-5-nitrophenyl)benzamide
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Overview
Description
2-chloro-N-(2-methyl-5-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11ClN2O3. It is a derivative of benzamide, characterized by the presence of a chloro group, a methyl group, and a nitro group attached to the phenyl rings.
Preparation Methods
The synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-methylphenylamine, undergoes nitration to introduce the nitro group at the 5-position.
Chlorination: The nitrated product is then chlorinated to introduce the chloro group at the 2-position.
Amidation: Finally, the chlorinated nitro compound is reacted with benzoyl chloride to form the benzamide derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
2-chloro-N-(2-methyl-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high selectivity.
Scientific Research Applications
2-chloro-N-(2-methyl-5-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but often include interactions with proteins that regulate cell growth, inflammation, or apoptosis .
Comparison with Similar Compounds
2-chloro-N-(2-methyl-5-nitrophenyl)benzamide can be compared with other benzamide derivatives, such as:
2-chloro-N-(2-methyl-4-nitrophenyl)benzamide: Similar structure but with the nitro group at the 4-position, which may alter its reactivity and biological activity.
2-chloro-N-(2-methyl-5-aminophenyl)benzamide:
2-chloro-N-(2-methyl-5-nitrophenyl)acetamide: The benzamide moiety is replaced with an acetamide group, affecting its solubility and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the aromatic rings.
Properties
IUPAC Name |
2-chloro-N-(2-methyl-5-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-6-7-10(17(19)20)8-13(9)16-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZAPMUMFHJTTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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